molecular formula C7H10N2O B15309995 (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol CAS No. 1343401-04-6

(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol

Cat. No.: B15309995
CAS No.: 1343401-04-6
M. Wt: 138.17 g/mol
InChI Key: DVRWQPRDZZHLFW-UHFFFAOYSA-N
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Description

(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is a heterocyclic compound with the molecular formula C7H10N2O. This compound features a cyclopenta[d]imidazole ring system with a methanol group attached to the second carbon. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is known for its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the imidazole ring.

Scientific Research Applications

(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with a five-membered ring containing two nitrogen atoms.

    Benzimidazole: Contains a fused benzene ring, making it more rigid and planar.

    Histidine: An amino acid with an imidazole side chain, important in enzyme active sites.

Uniqueness

(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol is unique due to its tetrahydrocyclopenta ring fused to the imidazole core, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and provides a versatile scaffold for the development of new compounds with diverse applications.

Properties

CAS No.

1343401-04-6

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[d]imidazol-2-ylmethanol

InChI

InChI=1S/C7H10N2O/c10-4-7-8-5-2-1-3-6(5)9-7/h10H,1-4H2,(H,8,9)

InChI Key

DVRWQPRDZZHLFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C(N2)CO

Origin of Product

United States

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